5beta-Cholestane-3alpha,7alpha,12alpha-triol
Overview
Description
Synthesis Analysis
The synthesis of 5β-Cholestane-3α,7α,12α-triol and its derivatives has been explored in several studies. Dayal et al. (1976) describe the synthesis of 5β-cholestane-3α, 7α, 12α, 25-tetrol and 5β-cholestane-3α, 7α, 12α, 24ξ, 25-pentol, providing higher yields than previous methods (Dayal et al., 1976). Cohen et al. (1975) synthesized 5β-Cholestane-3α, 7α, 25-triol from 3α, 7α-dihydroxy-5β-cholanoic acid (chenodeoxycholic acid) (Cohen et al., 1975).
Molecular Structure Analysis
The molecular structure of 5β-Cholestane-3α,7α,12α-triol has been confirmed using various analytical techniques like gas-liquid chromatography, infrared, proton magnetic resonance, and mass spectrometry, as detailed in the studies by Dayal et al. (1976) and Cohen et al. (1975) (Dayal et al., 1976) (Cohen et al., 1975).
Chemical Reactions and Properties
Kuramoto et al. (1978) studied the chemical synthesis of 5β-cholestane-3α, 7α, 24, 25-tetrol and its metabolism in the perfused rabbit liver, revealing insights into its chemical reactions and metabolic pathways (Kuramoto et al., 1978).
Physical Properties Analysis
The physical properties of 5β-Cholestane-3α,7α,12α-triol, such as melting point, solubility, and molecular rotation, can be inferred from the analytical methods used in its structural characterization, as seen in the studies by Dayal et al. (1976) and Cohen et al. (1975) (Dayal et al., 1976) (Cohen et al., 1975).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with other biochemical compounds, are highlighted in the metabolism studies by Kuramoto et al. (1978), where the metabolic pathways and reactions of 5β-cholestane-3α, 7α, 24, 25-tetrol in the liver are analyzed (Kuramoto et al., 1978).
Scientific Research Applications
Synthesis and Metabolic Utility : It's used as an intermediate in bile acid formation from cholesterol. This synthesis has potential applications in pharmaceuticals and cosmetics due to its metabolic properties (Cohen et al., 1975).
Role in Plant Metabolism : 5beta-[11,12-3H]cholestane-3alpha,7alpha-diol, a related compound, serves as a synthetic and metabolic tool for studying cholestane metabolism in plants (Okuda & Atsuta, 1978).
Binding and Phenotypic Manifestations : Different binding of cholesterol and 5beta-cholestane-3alpha,7alpha,12alpha-triol to CYP27A1 may explain diverse phenotypic manifestations in cerebrotendinous xanthomatosis, a rare disease characterized by abnormal storage of cholesterol in tissues (Mast et al., 2006).
Cholic Acid Biosynthesis : The compound is involved in cholic acid biosynthesis, serving as an intermediate. Its reduced levels in cerebrotendinous xanthomatosis (CTX) patients suggest a defect in cholic acid biosynthesis in these individuals (Salen et al., 1979).
Enzymatic Activity : CYP3A4 is identified as the major enzyme responsible for 25-hydroxylation of 5beta-cholestane-3alpha,7alpha,12alpha-triol in human liver microsomes, a process crucial in metabolism and pharmaceutical applications (Furster & Wikvall, 1999).
Biochemical Studies and Applications : Various studies have focused on the synthesis of this compound and related analogs for applications in biochemical studies and potential pharmaceutical applications. These studies have provided insights into the synthesis of biological precursors of cholic acid and the absolute configuration of pentahydroxy bile alcohols in patients with cerebrotendinous xanthomatosis (Dayal et al., 1978), (Dayal et al., 1976).
Future Directions
properties
IUPAC Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-25,28-30H,6-15H2,1-5H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVQQZVHIVNQFH-XJZYBRFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969998 | |
Record name | Cholestane-3,7,12-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70969998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5beta-Cholestane-3alpha,7alpha,12alpha-triol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5beta-Cholestane-3alpha,7alpha,12alpha-triol | |
CAS RN |
547-96-6 | |
Record name | 5β-Cholestane-3α,7α,12α-triol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=547-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7,12-Trihydroxycoprostane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholestane-3,7,12-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70969998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5beta-Cholestane-3alpha,7alpha,12alpha-triol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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